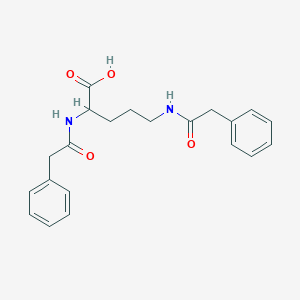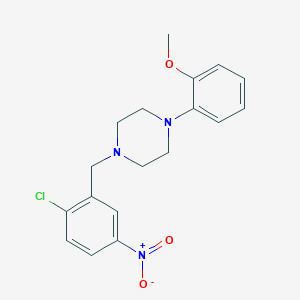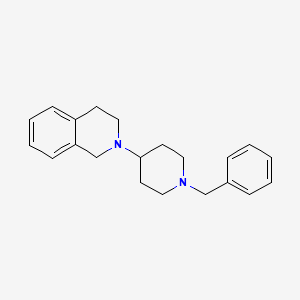
N~2~,N~5~-bis(phenylacetyl)ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~5~-bis(phenylacetyl)ornithine, also known as BPAO, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.
Wirkmechanismus
N~2~,N~5~-bis(phenylacetyl)ornithine inhibits the activity of ODC by binding to the enzyme and preventing it from catalyzing the decarboxylation of ornithine. This leads to a reduction in the levels of polyamines in cells, which can have a number of biochemical and physiological effects.
Biochemical and Physiological Effects:
N~2~,N~5~-bis(phenylacetyl)ornithine has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. These effects have been observed in a variety of cell types and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~,N~5~-bis(phenylacetyl)ornithine in lab experiments is that it is a specific inhibitor of ODC, which allows researchers to study the role of polyamines in cellular processes. However, N~2~,N~5~-bis(phenylacetyl)ornithine has some limitations, including its potential toxicity and the fact that it may not be effective in all cell types.
Zukünftige Richtungen
There are a number of future directions for research on N~2~,N~5~-bis(phenylacetyl)ornithine, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in cancer and other diseases, and the investigation of its effects on different cell types and in different animal models. Additionally, researchers may explore the use of N~2~,N~5~-bis(phenylacetyl)ornithine in combination with other drugs or therapies for enhanced therapeutic effects.
Synthesemethoden
N~2~,N~5~-bis(phenylacetyl)ornithine can be synthesized through a variety of methods, including the reaction of N~2~-acetylornithine with phenylacetyl chloride in the presence of a base. Other methods involve the use of different reagents, such as acetic anhydride and acetyl chloride.
Wissenschaftliche Forschungsanwendungen
N~2~,N~5~-bis(phenylacetyl)ornithine has been used in a number of scientific research applications, including studies of the role of polyamines in cancer and other diseases. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, N~2~,N~5~-bis(phenylacetyl)ornithine can reduce the levels of polyamines in cells, which may have therapeutic benefits.
Eigenschaften
IUPAC Name |
2,5-bis[(2-phenylacetyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19(14-16-8-3-1-4-9-16)22-13-7-12-18(21(26)27)23-20(25)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMHIALPNDBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis[(2-phenylacetyl)amino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6081409.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)
![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6081437.png)
![4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6081445.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide](/img/structure/B6081500.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6081501.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)